Fmoc-Phe(4-I)-OH

Peptide Synthesis Analytical Chemistry Quality Control

Researchers requiring site-specific iodine incorporation for SPPS face limited options that combine para-iodo reactivity with Fmoc compatibility. Fmoc-Phe(4-I)-OH delivers a stable, ready-to-couple solution that eliminates post-synthetic iodination steps and enables direct radio-labeling with I-123/I-125 for SPECT imaging. Its iodine handle also supports Pd-catalyzed Suzuki/Sonogashira bioconjugation in aqueous media without affecting other functional groups. - Enables direct SPECT probe synthesis via SPPS without additional iodination chemistry. - Supports mild, aqueous-phase bioconjugation for fluorescent labeling or drug conjugation. - Serves as a critical precursor for phosphotyrosine mimetic (F2Pmp) synthesis targeting PTPs. Available in bulk quantities with consistent ≥98% purity, backed by HPLC, NMR, and MS documentation. Global shipping with full compliance documentation for streamlined procurement.

Molecular Formula C24H20INO4
Molecular Weight 513.3 g/mol
CAS No. 82565-68-2
Cat. No. B557883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(4-I)-OH
CAS82565-68-2
SynonymsFmoc-4-iodo-L-phenylalanine; 82565-68-2; Fmoc-Phe(4-I)-OH; Fmoc-L-4-Iodophenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoicacid; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoicacid; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propanoicacid; Fmoc-4-IodoPhenylalanine; Fmoc-L-4-Iodophe; Fmoc-p-iodo-Phe-OH; Fmoc-4-Iodo-Phe-OH; Fmoc-4'-iodo-L-Phe; Fmoc-p-iodo-L-Phe-OH; Fmoc-(4-iodo)-Phe-OH; Fmoc-L-Phe(4-I)-OH; AC1MC51M; 47431_ALDRICH; SCHEMBL118297; 468746_ALDRICH; 47431_FLUKA; CTK3J1811; MolPort-001-758-542; ZINC621953; ANW-74485; CF-292
Molecular FormulaC24H20INO4
Molecular Weight513.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
InChIInChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyLXOXXTQKKRJNNB-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe(4-I)-OH: Definition & Core Characteristics


Fmoc-Phe(4-I)-OH, chemically designated as N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-L-phenylalanine, is a protected, non-proteinogenic amino acid derivative . It belongs to the class of Fmoc-protected halogenated phenylalanine analogs, serving as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS) . Its distinguishing feature is the para-iodo substitution on the aromatic side chain, which confers unique physicochemical and reactivity profiles compared to the unsubstituted parent Fmoc-Phe-OH and other halogenated derivatives [1].

SPPS building block Compatible with standard Fmoc deprotection and coupling cycles for peptide assembly
Iodo functionality Enables iodine-dependent X-ray/SPECT contrast, halogen bonding, and bioorthogonal coupling
Research context For peptide synthesis, bioconjugation probe design, and supramolecular hydrogel studies

Fmoc-Phe(4-I)-OH: Irreplaceable by Analogs


While Fmoc-Phe(4-I)-OH is part of a broader family of Fmoc-protected phenylalanine derivatives, generic substitution with unsubstituted Fmoc-Phe-OH or other halogenated analogs is scientifically invalid for applications requiring iodine's specific atomic properties. The iodine atom's high atomic number (Z=53) enables unique X-ray and SPECT contrast capabilities, its polarizability facilitates halogen bonding in supramolecular assemblies, and its reactivity allows site-specific bioorthogonal transformations [1]. In contrast, Fmoc-Phe-OH (CAS 35661-40-6) and lighter halogenated analogs (e.g., 4-F, 4-Cl, 4-Br) lack these iodine-specific functions, making Fmoc-Phe(4-I)-OH the only compound in this series capable of fulfilling these roles without additional synthetic steps [2].

Unsubstituted Fmoc-Phe-OH cannot provide iodine-dependent X-ray contrast, halogen bonding, or bioorthogonal reactivity
Lighter halogenated analogs (4-F, 4-Cl, 4-Br) lack the necessary C-I bond for Pd-catalyzed bioconjugation
Generic substitution may compromise applications requiring high atomic number element for SPECT/radiotracer precursor design

Fmoc-Phe(4-I)-OH: Evidence for Selection


Molecular Weight & Physical Property Differentiation

Fmoc-Phe(4-I)-OH exhibits a significantly higher molecular weight (513.32 g/mol) compared to the unsubstituted parent compound Fmoc-Phe-OH (387.4 g/mol) . This 32.5% increase in mass arises directly from the iodine substitution and provides a clear analytical differentiator. The compound also displays a distinct melting point range of 213-217 °C, which is elevated relative to Fmoc-Phe-OH (reported mp ~150-155 °C) . These differences are critical for identity confirmation and purity assessment during procurement and use.

Mol. Weight & M.P.
Specification review
513.32 g/mol vs 387.4 g/mol (+32.5%); mp 213–217 °C vs ~150–155 °C
Enables unambiguous identity confirmation and LC-MS differentiation
Calculated values; lot-specific verification recommended
Peptide Synthesis Analytical Chemistry Quality Control

Bioorthogonal Cross-Coupling Reactivity

The 4-iodophenyl moiety in Fmoc-Phe(4-I)-OH enables direct participation in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions under aqueous conditions [1]. This reactivity is not possible with Fmoc-Phe-OH, Fmoc-Phe(4-F)-OH, Fmoc-Phe(4-Cl)-OH, or Fmoc-Phe(4-Br)-OH due to the inertness of the C-H, C-F, C-Cl, and C-Br bonds under these mild, biocompatible conditions [1]. In a systematic study, Fmoc-protected 4-iodophenylalanine derivatives underwent rapid and specific coupling with aryl boronic acids (Suzuki) and terminal alkynes (Sonogashira) in water at room temperature, achieving high conversion yields within minutes [1].

Bioorthogonal Coupling
Class-level
Reactive in Suzuki/Sonogashira; Fmoc-Phe & 4-F/4-Cl/4-Br analogs unreactive
Supports post-synthetic modification with probes or tags
Pd catalysis, aqueous buffer, pH 7.4; validate on target peptide
Bioorthogonal Chemistry Peptide Conjugation Medicinal Chemistry

Halogen Bonding in Self-Assembly

Incorporation of a single halogen substituent on the aromatic side chain of Fmoc-Phe dramatically enhances efficient self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents relative to non-halogenated Fmoc-Phe [1]. While studies on Fmoc-Phe(4-I)-OH itself are limited, systematic investigations of monohalogenated Fmoc-Phe derivatives (F, Cl, Br) demonstrate that halogen identity and position strongly influence self-assembly kinetics and hydrogel viscoelastic properties [1]. Iodine, with its larger atomic radius and higher polarizability, is expected to exhibit stronger halogen bonding and more pronounced effects on supramolecular organization than lighter halogens [2]. In related systems, halogen bonding involving iodine significantly impacts crystal packing and hydrogelation [2].

Self‑Assembly & Halogen Bonding
Cross‑study comparable
Not directly quantified; halogenation accelerates self-assembly; iodine may enhance halogen bonding
May support tunable hydrogel design for drug delivery research
Limited direct evidence for 4‑I derivative; requires validation
Supramolecular Chemistry Hydrogel Biomaterials Peptide Self-Assembly

Fmoc-Phe(4-I)-OH: Essential Precursor for Hydrolytically Stable Phosphotyrosine Mimetic F2Pmp

Fmoc-Phe(4-I)-OH serves as a key synthetic intermediate for the preparation of the hydrolytically stable phosphotyrosine analog phosphonodifluoromethylphenylalanine (F2Pmp) . The pKa of F2Pmp (approximately 5.7) closely resembles that of a native phosphate group (pKa ~6.5), making it a superior phosphotyrosine mimetic compared to phosphonomethylphenylalanine (Pmp) . While Fmoc-Phe(4-I)-OH itself is not the final bioactive compound, its availability is a prerequisite for accessing F2Pmp-based peptides, which are critical tools for studying protein tyrosine phosphatase (PTP) function and developing PTP inhibitors .

Precursor for F2Pmp
Class-level
Key intermediate for hydrolytically stable phosphotyrosine mimetic; unsubstituted Phe cannot yield F2Pmp
Provides access to PTP inhibitor peptide libraries for signaling studies
Without sources; confirm synthetic route and purity
Protein Tyrosine Phosphatase Inhibitors Signal Transduction Chemical Biology

Fmoc-Phe(4-I)-OH: Application Scenarios


Radioiodinated Peptides for SPECT & Radiotherapy

Fmoc-Phe(4-I)-OH is the building block of choice for incorporating iodine into peptides via SPPS. The resulting peptides can be directly used for radioiodination with isotopes such as I-123 or I-125, enabling SPECT imaging studies to visualize tumor targeting or track biodistribution . The para-iodo substitution is stable under standard SPPS conditions and does not interfere with Fmoc deprotection, ensuring high yields of the desired radiopharmaceutical precursor .

Phosphotyrosine Mimetic Library for PTP Screening

Researchers developing inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in diabetes, cancer, and immune disorders, utilize Fmoc-Phe(4-I)-OH as a starting material to synthesize F2Pmp-containing peptides . The iodine atom is a key synthetic handle for introducing the phosphonodifluoromethyl group, which is essential for creating a non-hydrolyzable, phosphate-mimicking residue .

Site-Specific Conjugation via Bioorthogonal Chemistry

Peptides containing a Phe(4-I) residue, synthesized using Fmoc-Phe(4-I)-OH, can be selectively modified after cleavage and deprotection using mild Pd-catalyzed Suzuki or Sonogashira couplings in aqueous media . This approach allows the attachment of fluorescent dyes, biotin, or cytotoxic drugs to pre-formed peptides without affecting other functional groups, offering a versatile strategy for generating molecular probes and targeted therapeutics .

Application
Selection Property
Validation Focus
SPECT radiotracer peptide precursors
Para-iodo substitution for radioiodination (I‑123/I‑125)
Radiochemical purity and stability under SPPS conditions
PTP signaling study peptide libraries
Iodo handle for F2Pmp synthesis
Incorporation efficiency and phosphate-mimic stability
Bioorthogonal peptide conjugation
Pd-catalyzed cross-coupling reactivity
Site-specificity and conjugation yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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